molecular formula C11H16O7 B13734021 [(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate

[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate

Cat. No.: B13734021
M. Wt: 260.24 g/mol
InChI Key: NXEJETQVUQAKTO-DEEIJRQRSA-N
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Description

[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate is a chemical compound with a complex structure, characterized by multiple acetoxy groups attached to a methyloxolan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate typically involves the acetylation of a precursor molecule. The process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually performed under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding alcohols and acetic acid.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base under mild conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis will yield alcohols and acetic acid, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of [(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]
  • Dimethyl [(2R,3R,5S)-5-phenylmorpholine-2,3-diyl]diacetate

Uniqueness

[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its structure allows for targeted modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

Molecular Formula

C11H16O7

Molecular Weight

260.24 g/mol

IUPAC Name

[(2R,3S,5S)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate

InChI

InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9+,10?,11+/m1/s1

InChI Key

NXEJETQVUQAKTO-DEEIJRQRSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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